An In-depth Technical Guide to the Chemical Properties and Stability of Isotopically Labeled Istradefylline
An In-depth Technical Guide to the Chemical Properties and Stability of Isotopically Labeled Istradefylline
A Note to the Researcher: Direct, publicly available data for Istradefylline specifically labeled with both deuterium (d3) and carbon-13 (13C) is scarce. This guide has been constructed by leveraging comprehensive data on the parent compound, Istradefylline, and its commercially available deuterated analog, Istradefylline-d3. The principles of chemical properties and stability discussed herein are directly applicable to other isotopic labeling patterns, including a hypothetical d3, 13C variant, as the core molecular structure and its reactive sites remain unchanged. The primary role of such isotopic labeling is to serve as an internal standard for quantification by mass spectrometry.[1]
Introduction: The Role and Rationale of Isotopically Labeled Istradefylline
Istradefylline is a selective adenosine A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease experiencing "off" episodes.[2][3] It represents a novel, non-dopaminergic therapeutic approach, targeting adenosine A2A receptors highly expressed in the basal ganglia to modulate motor activity.[2][4][5]
In the realm of drug development and clinical pharmacology, stable isotopically labeled (SIL) analogues of a drug, such as Istradefylline-d3 or Istradefylline-13C,d3, are indispensable tools.[1] Their utility is rooted in the fact that their chemical and physical properties are nearly identical to the unlabeled parent drug, yet they are distinguishable by mass. This key difference allows them to serve as ideal internal standards in bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), for precise quantification of the drug in complex biological matrices. The co-elution of the labeled standard with the unlabeled analyte corrects for variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision.
This guide provides a detailed examination of the core chemical properties and stability profile of isotopically labeled Istradefylline, grounded in the data of the parent compound. It offers field-proven insights and methodologies for researchers, scientists, and drug development professionals to ensure data integrity and proper handling of this critical analytical standard.
Core Chemical and Physical Properties
The fundamental chemical identity of Istradefylline is defined by its xanthine derivative structure.[6] The introduction of stable isotopes (e.g., replacing three ¹H atoms with ²H/D on a methyl group) results in a predictable mass shift without altering the fundamental chemical reactivity, solubility, or pKa.
Molecular Structure and Identification
The core structure of Istradefylline is (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione.[7] The common deuterated internal standard, Istradefylline-d3, typically has the three hydrogen atoms on the 7-methyl group replaced with deuterium. A d3, 13C variant would additionally have the carbon of that same methyl group be a ¹³C isotope.[8]
Caption: Molecular structure of Istradefylline with isotopic labeling site.
Physicochemical Data
The following table summarizes the key physicochemical properties. These values are for the unlabeled Istradefylline but are considered directly representative for its isotopically labeled counterparts.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₄O₄ (Istradefylline) C₁₉[¹³C]H₂₁D₃N₄O₄ (Istradefylline-¹³C,d3) | [4][8] |
| Molecular Weight | 384.43 g/mol (Istradefylline) 388.5 g/mol (Istradefylline-¹³C,d3) | [7][8] |
| Appearance | Light yellow-green crystalline powder | [6][7] |
| Melting Point | 189-193 °C (Multiple crystal forms exist with slight variations) | [4][9] |
| Aqueous Solubility | ~0.5 µg/mL (across physiological pH) 0.6 µg/mL (in water) | [6][7] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [8] |
| Dissociation Constant (pKa) | 0.78 | [4][6] |
| LogP | 2.5 | [4] |
Expert Insight: The extremely low aqueous solubility of Istradefylline is a critical factor in its formulation and analytical method development.[6][10] For laboratory use, stock solutions of Istradefylline-d3,13C should be prepared in a suitable organic solvent like DMSO or methanol.[8] The pKa of 0.78 indicates it is a very weakly basic compound, with solubility increasing in acidic conditions.[9][10]
Stability Profile of Istradefylline
Understanding the stability of an analytical standard is paramount for ensuring the integrity of quantitative data. The stability of Istradefylline-d3,13C is governed by the stability of the parent Istradefylline molecule.
Key Degradation Pathways
The most significant liability for Istradefylline is its photostability.[11] The molecule contains a conjugated (E)-styryl double bond which is susceptible to photo-isomerization.
-
Photodegradation: Exposure to light, particularly in solution, can cause the thermodynamically stable (E)-isomer (trans) to convert to the (Z)-isomer (cis).[11][12] This isomerization represents the primary degradation pathway under photolytic stress. The rate of conversion is often concentration-dependent, with faster conversion observed at lower concentrations.[11]
-
Hydrolytic and Oxidative Stability: Istradefylline is relatively stable under acidic and high-temperature conditions.[13] However, like many xanthine derivatives, it can be susceptible to degradation under strongly basic or oxidative conditions, though this is less pronounced than its photosensitivity.[14][15][16]
Recommended Storage and Handling
To ensure long-term stability and prevent degradation, the following storage and handling procedures are essential:
-
Solid State: As a solid crystalline powder, Istradefylline is significantly more stable than in solution.[11] It should be stored in well-sealed containers, protected from light, at recommended temperatures. Long-term stability of at least 4 years has been reported for solid Istradefylline-13C-d3.[8] For optimal long-term storage, -20°C is recommended.[17]
-
In Solution: Stock solutions should be prepared in appropriate organic solvents (e.g., DMSO) and stored frozen (-20°C or -80°C).[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[18] Vials should be amber-colored or wrapped in foil to protect from light.[11] Autosampler stability has been demonstrated for up to 135 hours.[18]
Experimental Protocols for Stability Assessment
To validate the stability of a new batch of Istradefylline-d3,13C or to assess its stability in a new matrix, a forced degradation study is the industry-standard approach.[19] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradants.
Caption: Workflow for a forced degradation study of Istradefylline-d3,13C.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of Istradefylline-d3,13C.
Methodology Rationale: The conditions are based on ICH Q1A(R2) guidelines to cover various potential degradation pathways.[19] A stability-indicating HPLC method is crucial; this is a method demonstrated to separate the main peak from all potential degradation products.[13][20]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve Istradefylline-d3,13C in a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL.
-
Control Sample: Dilute the stock solution with mobile phase to a working concentration (e.g., 50 µg/mL). Immediately analyze this sample and store an aliquot at -20°C, protected from light. This serves as the time-zero (T₀) reference.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 8 hours). Neutralize with an equivalent amount of 0.1 M HCl and dilute to the working concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours). Dilute to the working concentration.
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 80°C for 48 hours. Cool and dilute to the working concentration.
-
Solid: Place solid Istradefylline-d3,13C powder in an oven at 80°C for 48 hours. Cool, then prepare a solution at the working concentration.
-
-
Photolytic Degradation: Expose a solution of the drug (e.g., in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Also, expose a solid sample concurrently. Prepare solutions to the working concentration.
-
Analysis: Analyze all stressed samples and the control using a validated, stability-indicating RP-HPLC method.[7][20] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate or formic acid buffer, with UV detection around 246 nm or 363 nm.[7][21] Mass detection is used to identify the mass of any new peaks.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and look for the formation of new peaks. The primary photo-degradant should have the same mass as the parent compound but a different retention time, consistent with E/Z isomerization.
Conclusion
Istradefylline-d3,13C, like its parent compound, is a chemically robust molecule with one primary liability: photosensitivity in solution. Its stability is well-characterized, and with proper handling and storage—specifically, protection from light and use of appropriate solvents—it serves as a reliable and essential internal standard for bioanalytical applications. The protocols and data presented in this guide provide the necessary framework for researchers to confidently handle, store, and verify the stability of isotopically labeled Istradefylline, thereby ensuring the generation of high-quality, reproducible data in drug development and clinical research.
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